molecular formula C8H10N2O3 B2864053 2-(2-Hydroxyphenoxy)acetohydrazide CAS No. 304646-49-9

2-(2-Hydroxyphenoxy)acetohydrazide

Cat. No.: B2864053
CAS No.: 304646-49-9
M. Wt: 182.179
InChI Key: HOWDHDBKKZVMKY-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenoxy)acetohydrazide is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It is known that acetohydrazide derivatives have been studied for their potential against gram-negative pathogens

Mode of Action

It is likely that the compound interacts with its targets in a way that disrupts essential biological processes, given its potential against Gram-negative pathogens . More detailed studies are required to elucidate the precise interactions and changes resulting from this compound’s action.

Biochemical Pathways

Given the potential of acetohydrazide derivatives against Gram-negative pathogens , it can be inferred that the compound may interfere with bacterial metabolic pathways

Result of Action

Based on the known potential of acetohydrazide derivatives against Gram-negative pathogens , it can be hypothesized that the compound may lead to bacterial cell death or growth inhibition

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenoxy)acetohydrazide typically involves the reaction of 2-hydroxyphenol with chloroacetic acid to form 2-(2-hydroxyphenoxy)acetic acid, which is then converted to its hydrazide form by reacting with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted hydrazides, amines, and oxides, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Hydroxyphenoxy)acetohydrazide include:

Uniqueness

This compound is unique due to its specific combination of a hydroxyphenoxy group and a hydrazide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-(2-hydroxyphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-10-8(12)5-13-7-4-2-1-3-6(7)11/h1-4,11H,5,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWDHDBKKZVMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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